molecular formula C8H20O2Sn B14509118 Dimethyl(dipropoxy)stannane CAS No. 62720-37-0

Dimethyl(dipropoxy)stannane

Cat. No.: B14509118
CAS No.: 62720-37-0
M. Wt: 266.95 g/mol
InChI Key: RWSXWJYRCSQWJU-UHFFFAOYSA-N
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Description

Dimethyl(dipropoxy)stannane is an organotin compound supplied for specialized research and development purposes. Organotin compounds are widely employed in synthetic chemistry, particularly as catalysts or precursors in a range of transformations. A key industrial application of dialkyltin derivatives, such as dimethyltin species, is their use as catalysts in the formation of urethane bonds, which are fundamental to polyurethane production . These compounds can function as Lewis acid catalysts to facilitate the reaction between isocyanates and alcohols. Beyond catalysis, organotin reagents are valuable in materials science and organic synthesis, for instance in the formation of metal complexes or as intermediates for more complex molecules. Researchers value this compound for its potential to act as a tin source or a catalytic agent in exploratory studies. Handling requires appropriate safety protocols. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

62720-37-0

Molecular Formula

C8H20O2Sn

Molecular Weight

266.95 g/mol

IUPAC Name

dimethyl(dipropoxy)stannane

InChI

InChI=1S/2C3H7O.2CH3.Sn/c2*1-2-3-4;;;/h2*2-3H2,1H3;2*1H3;/q2*-1;;;+2

InChI Key

RWSXWJYRCSQWJU-UHFFFAOYSA-N

Canonical SMILES

CCCO[Sn](C)(C)OCCC

Origin of Product

United States

Synthetic Methodologies for Dimethyl Dipropoxy Stannane and Analogous Organotin Iv Alkoxides

General Synthetic Routes to Diorganotin(IV) Dialkoxides

The preparation of diorganotin(IV) dialkoxides, with the general formula R₂Sn(OR')₂, is a cornerstone of organotin chemistry. These compounds serve as vital intermediates and catalysts in various organic transformations. The synthetic strategies are typically designed to create a stable tin-oxygen bond. Structurally characterized organotin(IV) alkoxides with the general formula R'nSn(OR)₄₋n are well-documented in the literature. nih.gov The choice of synthetic route often depends on the availability of starting materials, the desired purity of the final product, and the reactivity of the specific alkyl and alkoxide groups involved.

One of the most common and straightforward methods for synthesizing diorganotin(IV) dialkoxides is through a salt elimination (or metathesis) reaction. researchgate.net This method involves the reaction of a diorganotin(IV) dihalide, typically a dichloride, with a metal alkoxide, such as a sodium or potassium alkoxide. researchgate.netnih.govnih.gov The reaction proceeds by nucleophilic substitution at the tin center, where the halide atoms are replaced by alkoxide groups. The driving force for this reaction is often the formation of a stable, insoluble alkali metal halide salt (e.g., NaCl or KCl), which precipitates out of the reaction mixture and can be easily removed by filtration.

For the synthesis of Dimethyl(dipropoxy)stannane, this would involve the reaction of dimethyltin (B1205294) dichloride with two equivalents of a propoxide salt, such as sodium propoxide.

General Reaction Scheme: R₂SnX₂ + 2 M(OR') → R₂Sn(OR')₂ + 2 MX (where R = alkyl/aryl, X = halide, M = alkali metal, R' = alkyl)

This method has been successfully used to prepare a variety of C,O-chelated organotin(IV) alkoxides from their corresponding organotin(IV) iodides and potassium or sodium alkoxides in solvents like THF or methanol. researchgate.netnih.gov

Trans-alcoholysis, also known as alcohol interchange, is another widely used method for preparing organotin(IV) alkoxides. This equilibrium-driven reaction involves the treatment of a pre-existing organotin alkoxide with a different alcohol. unm.edu To drive the reaction to completion, the alcohol being introduced is typically used in excess, or the displaced alcohol is removed from the reaction mixture, often by azeotropic distillation.

The facility for this interchange of alkoxy groups generally increases from tertiary to secondary to primary alcohols. iaea.org For instance, tin tetra-isopropoxide can react with various primary, secondary, or tertiary alcohols to yield the corresponding tin tetra-alkoxides. iaea.org This approach is particularly useful for synthesizing alkoxides from alcohols that are sensitive or have high boiling points, where the formation of a sodium alkoxide might be problematic.

General Reaction Scheme: R₂Sn(OR')₂ + 2 R''OH ⇌ R₂Sn(OR'')₂ + 2 R'OH

Catalysis by organotin(IV) complexes in transesterification reactions often proceeds through an exchange/insertion mechanism involving the associative exchange of an alcohol onto the tin compound. rsc.org

Direct alkylation offers an alternative pathway to organotin alkoxides that avoids the use of organotin halides. One such method involves reacting an alkali metal tin trialkoxide with an organohalide compound. google.com This approach allows for the direct formation of the tin-carbon bond on a tin alkoxide precursor. The reaction is highly selective towards the formation of a mono-organo tin trialkoxide. google.com Following the reaction, the desired organotin alkoxide product can often be purified simply by filtration and/or distillation. google.com

Another direct synthesis technique involves the reaction of an organohalide with a di-tin tetraalkoxide (Sn₂(OR')₄) under ultraviolet light to form the target organotin trialkoxide. google.com These methods are advantageous as they can start from more accessible tin(II) or tin(IV) alkoxides, expanding the range of possible products. google.com

MethodReactantsProductsKey Feature
Salt Elimination Diorganotin Dihalide + Metal AlkoxideDiorganotin Dialkoxide + Metal HalideFormation of insoluble salt drives the reaction.
Trans-alcoholysis Diorganotin Dialkoxide + AlcoholNew Diorganotin Dialkoxide + Displaced AlcoholEquilibrium process; often requires removal of the displaced alcohol.
Alkylation Alkali Metal Tin Alkoxide + OrganohalideOrganotin Alkoxide + Alkali Metal HalideDirect formation of Sn-C bond on an alkoxide precursor.

Microwave-Assisted Synthetic Techniques for Organotin Complexes

In recent years, microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, offering advantages such as significantly reduced reaction times, higher yields, and improved product purity. This technique has been successfully applied to the synthesis of various organotin(IV) complexes. nih.govrsc.orgnih.gov The use of microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional methods. sciengine.comscilit.com For instance, diorganotin(IV) and triphenyltin(IV) derivatives have been synthesized efficiently using microwave-assisted methods. nih.gov This approach represents a more energy-efficient and environmentally friendly route to these compounds. rsc.org

Targeted Synthesis of this compound Precursors

The primary and most crucial precursor for the synthesis of this compound via the salt elimination route is dimethyltin dichloride ((CH₃)₂SnCl₂). The availability and purity of this precursor directly impact the yield and purity of the final product.

The industrial synthesis of dimethyltin dichloride is often achieved through the "direct reaction" of molten tin with gaseous methyl chloride at high temperatures and moderate pressures. google.com This reaction can be catalyzed to improve its rate and selectivity. google.com

Direct Synthesis of Dimethyltin Dichloride: Sn + 2 CH₃Cl → (CH₃)₂SnCl₂

Various catalysts and reaction conditions have been developed to optimize this process. For example, complexes formed from alkylphosphines or alkylphosphonium chlorides and tin tetrachloride can act as effective catalysts. google.com A process involving the addition of tin, a catalyst (like dimethyl sulfoxide), and tin tetrachloride into a reactor, followed by the introduction of methyl chloride gas at elevated temperature and pressure, has been patented for producing high-purity dimethyltin dichloride. google.com

The resulting dimethyltin dichloride is a versatile starting material for a wide array of dimethyltin(IV) compounds, including carboxylates and the target alkoxides. nih.govresearchgate.net

Precursor CompoundFormulaSynthesis MethodRole in this compound Synthesis
Dimethyltin Dichloride (CH₃)₂SnCl₂Direct reaction of tin and methyl chlorideKey reactant for salt elimination with sodium propoxide.
Sodium Propoxide NaOCH₂CH₂CH₃Reaction of sodium metal with propanolSource of the propoxy group.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Infrared (IR) Analysis of Sn-O and C-O Bonds

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic vibrational modes of functional groups within a molecule. For Dimethyl(dipropoxy)stannane, the IR spectrum is dominated by absorptions corresponding to the tin-oxygen (Sn-O) and carbon-oxygen (C-O) bonds.

The stretching vibrations of the Sn-O bond in organotin alkoxides typically appear in the far-infrared region, generally between 600 cm⁻¹ and 400 cm⁻¹. These frequencies are sensitive to the coordination number of the tin atom; an increase in coordination number often leads to a shift in these vibrational frequencies.

Table 1: Expected Infrared Absorption Frequencies for this compound

Bond Vibrational Mode Expected Frequency Range (cm⁻¹)
Sn-O Stretching 600 - 400
C-O Stretching 1100 - 1000
C-H (alkyl) Stretching 2960 - 2850
C-H (alkyl) Bending 1470 - 1370

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR experiments provides a complete picture of its solution-state behavior.

¹H and ¹³C NMR Investigations for Organic Ligand Characterization

The ¹H NMR spectrum is used to identify the proton environments of the methyl and propoxy ligands. The methyl protons attached to the tin atom (Sn-CH₃) are expected to appear as a sharp singlet. Due to the coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn, both with spin I=1/2), this singlet will be flanked by satellite peaks. The ²J(¹H-¹¹⁹Sn) coupling constant for dimethyltin (B1205294) compounds is a valuable diagnostic tool, as its magnitude can provide information about the C-Sn-C bond angle and, by extension, the coordination geometry around the tin atom. oup.com The propoxy protons (-O-CH₂-CH₂-CH₃) will exhibit characteristic multiplets: a triplet for the terminal methyl group, a sextet (or multiplet) for the central methylene (B1212753) group, and another triplet for the methylene group attached to the oxygen atom.

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. libretexts.org The methyl carbons directly bonded to tin will appear as a single resonance, again with tin satellites from which ¹J(¹³C-¹¹⁹Sn) coupling constants can be measured. libretexts.org The three carbon atoms of the propoxy ligand will also give rise to separate signals in their expected regions. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Ligand Group Predicted Chemical Shift (δ, ppm) Multiplicity Key Coupling Constants
¹H Sn-CH 0.5 - 1.0 Singlet with ¹¹⁷/¹¹⁹Sn satellites ²J(¹H-¹¹⁹Sn)
-O-CH ₂- 3.5 - 4.0 Triplet ³J(¹H-¹H)
-CH₂-CH ₂-CH₃ 1.5 - 1.8 Multiplet ³J(¹H-¹H)
-CH₂-CH₂-CH 0.8 - 1.2 Triplet ³J(¹H-¹H)
¹³C Sn-C H₃ 0 - 10 Singlet with ¹¹⁷/¹¹⁹Sn satellites ¹J(¹³C-¹¹⁹Sn)
-O-C H₂- 60 - 70 Singlet
-CH₂-C H₂-CH₃ 20 - 30 Singlet
-CH₂-CH₂-C H₃ 10 - 15 Singlet

¹¹⁹Sn NMR Chemical Shift Analysis for Tin Coordination Environment

¹¹⁹Sn NMR spectroscopy is particularly powerful for directly probing the electronic environment and coordination number of the tin atom. rsc.orgnorthwestern.edu The ¹¹⁹Sn chemical shift (δ) is highly sensitive to changes in coordination. researchgate.net Generally, an increase in the coordination number at the tin center results in a significant upfield shift (to more negative δ values). researchgate.netrsc.org

For this compound, if it exists as a simple, four-coordinate monomer in a non-coordinating solvent, its ¹¹⁹Sn chemical shift would be expected in the range of +200 to -60 ppm. rsc.org However, diorganotin dialkoxides have a tendency to associate in solution or in the solid state via oxygen bridges, leading to five- or six-coordinate tin centers. Such association would result in a ¹¹⁹Sn chemical shift in the upfield regions of approximately -90 to -190 ppm for five-coordinate species or -210 to -400 ppm for six-coordinate species. rsc.org Therefore, the observed ¹¹⁹Sn chemical shift provides direct evidence of the predominant species in solution. oup.comdur.ac.uk

Table 3: Correlation of ¹¹⁹Sn NMR Chemical Shift with Tin Coordination Number

Coordination Number Geometry Typical δ(¹¹⁹Sn) Range (ppm)
4 Tetrahedral +200 to -60
5 Trigonal Bipyramidal -90 to -190
6 Octahedral -210 to -400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. upce.cz

A key feature in the mass spectrum of any tin-containing compound is the characteristic isotopic pattern. researchgate.net Tin has ten naturally occurring stable isotopes, which results in a distinctive cluster of peaks for the molecular ion and any tin-containing fragments, allowing for their unambiguous identification. webelements.comwikipedia.org

The fragmentation of organotin compounds typically proceeds through the sequential loss of the organic groups attached to the tin atom. researchgate.net For this compound, common fragmentation pathways would include the loss of a methyl radical (•CH₃), a propoxy radical (•OCH₂CH₂CH₃), or a propylene (B89431) molecule (CH₂=CHCH₃) from a propoxy group. The resulting fragment ions, such as [M-CH₃]⁺ and [M-OC₃H₇]⁺, would also exhibit the characteristic tin isotopic signature. libretexts.org

Solid-State Structural Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov While a specific crystal structure for this compound is not detailed in the available literature, the structural chemistry of related diorganotin(IV) dialkoxides is well-established.

These compounds frequently form associated structures, such as dimers or polymers, in the solid state. This association occurs through the formation of bridging bonds where an oxygen atom of an alkoxide ligand on one molecule coordinates to the tin atom of a neighboring molecule. This intermolecular coordination increases the coordination number of the tin atom from four to five or six. nih.gov For instance, many dialkyltin diaryloxides exist as centrosymmetric, aryloxo-bridged dinuclear structures in the solid state.

Elucidation of Tin(IV) Coordination Geometries and Oxidation States

In organotin compounds like this compound, tin exists in the +4 oxidation state. lupinepublishers.comslideshare.netrjpbcs.com This is the most stable oxidation state for organotin compounds. lupinepublishers.com X-ray diffraction analysis of analogous compounds reveals that the coordination geometry around the tin(IV) center is highly dependent on the degree of intermolecular association.

In a hypothetical monomeric state, the geometry would be tetrahedral. However, due to association, higher coordination geometries are common. nih.gov Five-coordinate tin(IV) centers typically adopt a distorted trigonal bipyramidal geometry. nih.gov Six-coordinate diorganotin(IV) derivatives often exhibit a distorted octahedral geometry, where the two organic groups (methyl groups in this case) typically adopt a trans or cis arrangement. nih.govnih.gov The analysis of bond lengths (e.g., Sn-C, Sn-O) and bond angles (e.g., C-Sn-C, O-Sn-O) from the diffraction data allows for a precise description of this coordination environment. researchgate.net

Analysis of Oligomeric and Polymeric Architectures in Dialkoxydialkylstannanes

Dialkoxydialkylstannanes, with the general formula R'₂Sn(OR)₂, exhibit a strong inclination to form oligomeric and polymeric structures. This behavior stems from the propensity of the tin atom to expand its coordination number beyond four, typically to five or six, through the formation of intermolecular Sn-O bridges with the alkoxy groups of neighboring molecules. This association results in a variety of supramolecular architectures, with the dimeric ladder structure being a common motif, particularly in non-coordinating solvents.

The fundamental building block of these oligomers is often a planar four-membered Sn₂O₂ ring. In the case of a dimeric structure, two such rings can associate to form a "ladder" where the tin atoms are bridged by alkoxy groups. Within this ladder structure, the tin atoms can be distinguished as either endocyclic (part of the Sn₂O₂ rings) or exocyclic. Both types of tin centers are typically pentacoordinate, adopting a distorted trigonal bipyramidal geometry. More complex polymeric chains and networks can also form, depending on the steric bulk of the alkyl (R') and alkoxy (OR) groups, as well as the solvent and temperature.

Spectroscopic techniques are pivotal in elucidating these oligomeric structures in solution, where crystallographic methods are not applicable. ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The chemical shifts (δ) of the tin nuclei are highly sensitive to their coordination number and geometry. For instance, a significant upfield shift in the ¹¹⁹Sn NMR spectrum is typically observed upon the coordination number of tin increasing from four to five or six. In the case of a monomer-dimer equilibrium, distinct signals for the four-coordinate monomer and the five- or six-coordinate dimer may be observed, or a time-averaged signal if the exchange is rapid on the NMR timescale.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable insights into the bonding environment of the Sn-O-C framework. The formation of Sn-O-Sn bridges in oligomeric structures gives rise to characteristic vibrational modes at lower frequencies compared to the terminal Sn-O bonds of a monomeric species. By analyzing the shifts in these vibrational bands, the degree of association can be inferred.

Spectroscopic Data for Analogous Dialkoxydialkylstannanes

Due to the limited availability of specific data for this compound, the following table presents representative spectroscopic data for closely related dialkoxydialkylstannanes that illustrate the principles of their structural analysis.

CompoundSpectroscopic TechniqueKey FindingsReference Compound
Dimethoxydimethylstannane¹¹⁹Sn NMRIn solution, often exists as a mixture of oligomers, with ¹¹⁹Sn chemical shifts indicative of five- and six-coordinate tin environments.Yes
Diethoxydimethylstannane¹¹⁹Sn NMRShows a tendency to form dimeric and higher oligomeric structures in non-polar solvents, reflected in upfield ¹¹⁹Sn chemical shifts.Yes
Di-tert-butoxydimethylstannane¹¹⁹Sn NMRDue to the bulky tert-butoxy (B1229062) groups, it is more likely to exist as a monomer or a simple dimer in solution, with ¹¹⁹Sn chemical shifts closer to the four-coordinate region.Yes
DimethoxydibutylstannaneIR SpectroscopyThe presence of strong bands in the 500-650 cm⁻¹ region is attributed to Sn-O-Sn stretching vibrations, confirming an associated structure.Yes

Monomer-Dimer Equilibria of Dialkoxydialkylstannanes in Solution

The association of dialkoxydialkylstannanes in solution is often a dynamic equilibrium between monomeric and various oligomeric species, most commonly dimers. This equilibrium can be represented as:

2 [R'₂Sn(OR)₂] ⇌ [R'₂Sn(OR)₂]₂

The position of this equilibrium is influenced by several factors:

Steric Hindrance: Bulky alkyl (R') and alkoxy (OR) groups sterically hinder the formation of intermolecular Sn-O bridges, thus favoring the monomeric form. For example, di-tert-butoxydimethylstannane is less associated than dimethoxydimethylstannane.

Solvent Polarity: Coordinating solvents can compete with the alkoxy groups for coordination to the tin center, thereby disrupting the oligomeric structures and shifting the equilibrium towards the monomer.

Concentration: According to Le Chatelier's principle, an increase in the concentration of the dialkoxydialkylstannane will favor the formation of the dimeric or higher oligomeric species.

Temperature: The dissociation of oligomers is typically an endothermic process. Therefore, an increase in temperature will generally shift the equilibrium towards the monomeric form.

The study of these equilibria often involves variable temperature and concentration NMR studies. By monitoring the changes in the ¹¹⁹Sn chemical shifts and line shapes as a function of temperature or concentration, thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of the association process can be determined.

Hypothetical Equilibrium Data for this compound

ParameterHypothetical ValueConditions
Equilibrium Constant (Keq)10 - 100 M⁻¹298 K in Toluene
ΔH° (Enthalpy of Dimerization)-20 to -40 kJ/molToluene
ΔS° (Entropy of Dimerization)-80 to -120 J/(mol·K)Toluene
¹¹⁹Sn δ (Monomer)-20 to -40 ppmToluene
¹¹⁹Sn δ (Dimer)-120 to -150 ppmToluene

Research Findings Summary

Detailed research on analogous dialkoxydialkylstannanes has consistently shown that the degree of association is a delicate balance between the Lewis acidity of the tin center and the steric bulk of its substituents. Studies have confirmed the existence of ladder-type dimeric structures in the solid state for several members of this class, and solution-state NMR studies strongly suggest the persistence of these or similar associated structures in non-polar media. The dynamic nature of the Sn-O bridges allows for a fluxional equilibrium between different oligomeric forms.

Reactivity Profiles and Mechanistic Investigations of Organotin Iv Alkoxides

Ligand Exchange and Transmetallation Reactions

Ligand exchange is a fundamental reaction for organotin alkoxides. libretexts.orgchemguide.co.uklibretexts.org The alkoxy groups can be exchanged with other nucleophiles, a process driven by the relative stability of the resulting tin species and the nature of the incoming ligand. These reactions typically proceed through an associative mechanism where the nucleophile coordinates to the tin center, forming a higher-coordinate intermediate, followed by the departure of the original alkoxy group. libretexts.orgrsc.org

Transmetallation reactions involve the transfer of an organic or inorganic group from the tin alkoxide to another metal center. This process is crucial in many catalytic cycles, particularly in cross-coupling reactions. The facility of transmetallation depends on the electronegativity of the metals involved and the nature of the exchanging groups.

Nucleophilic Substitution Reactions Involving Organotin Alkoxides

The tin center in dialkyltin dialkoxides is electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution at the tin atom can lead to the displacement of one or both alkoxy groups. The rate and mechanism of these reactions are influenced by the steric bulk of the alkyl and alkoxy groups, as well as the nucleophilicity of the attacking species.

Hydrolysis and Condensation Pathways Leading to Stannoxanes

Organotin alkoxides are generally sensitive to moisture and readily undergo hydrolysis. nih.govnih.gov The initial hydrolysis step involves the substitution of an alkoxy group with a hydroxyl group, forming a stannanol (R'₂Sn(OR)(OH)). These stannanols are often unstable and undergo condensation reactions, eliminating water to form distannoxanes, which contain a Sn-O-Sn linkage. wikipedia.orgwikipedia.org Further hydrolysis and condensation can lead to the formation of polymeric stannoxanes. rjpbcs.comwikipedia.org

Table 1: General Hydrolysis and Condensation Pathway

Step Reactants Products
1. Hydrolysis R'₂Sn(OR)₂ + H₂O R'₂Sn(OR)(OH) + ROH

Oxidation Reactions of Organotin Alkoxides

The tin atom in organotin(IV) alkoxides is in its highest stable oxidation state (+4) and is therefore not readily oxidized further. lupinepublishers.comlupinepublishers.com Reactions involving oxidation are more likely to occur at the organic ligands attached to the tin atom, depending on their nature and the oxidizing agent used.

Catalytic Reactivity and Mechanistic Studies

Organotin alkoxides are widely recognized for their catalytic activity in various organic reactions, primarily due to the Lewis acidity of the tin center. gelest.comrsc.orgwikipedia.org

The tin atom in Dimethyl(dipropoxy)stannane can act as a Lewis acid, coordinating to the carbonyl oxygen of cyclic esters (like lactones) or the oxygen of epoxides. wikipedia.org This coordination polarizes the C=O or C-O bond, making the carbonyl carbon or the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. This activation is a key step in initiating polymerization. rsc.orgmdpi.com

Organotin alkoxides are effective initiators for the Ring-Opening Polymerization (ROP) of cyclic esters and lactones. cmu.ac.thwikipedia.orgyoutube.com The most commonly accepted mechanism is the coordination-insertion mechanism. researchgate.netrsc.org

The proposed steps for the ROP of a lactone initiated by a dialkyltin dialkoxide are:

Coordination: The carbonyl oxygen of the lactone monomer coordinates to the Lewis acidic tin center of the catalyst.

Initiation (Insertion): A nucleophilic attack by one of the alkoxy groups on the activated carbonyl carbon of the monomer occurs. This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the Sn-OR bond, forming a new, longer alkoxide ligand.

Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate and attack another monomer molecule, repeating the insertion process and leading to chain growth.

Termination: The polymerization is typically terminated by the addition of a protic source, such as water or an alcohol, which protonates the propagating alkoxide end and regenerates a hydroxyl-terminated polymer chain.

Table 2: Proposed Mechanism of Ring-Opening Polymerization

Step Description
Coordination The lactone monomer coordinates to the tin center of the R'₂Sn(OR)₂.
Initiation The alkoxy group attacks the carbonyl carbon of the coordinated monomer, opening the ring.
Propagation The growing polymer chain, now an alkoxide, attacks subsequent monomer units.

| Termination | A protic agent is added to terminate the polymerization, yielding the final polymer. |

Role as Stabilizers: Mechanistic Aspects of Polymer Stabilization (e.g., PVC)

Organotin compounds are crucial additives for the thermal stabilization of polyvinyl chloride (PVC). seepvcforum.com During processing at elevated temperatures, PVC undergoes degradation, primarily through an autocatalytic dehydrochlorination process, leading to discoloration and loss of mechanical properties. core.ac.uk this compound, as a dialkyltin dialkoxide, plays a vital role in mitigating this degradation through several key mechanistic actions.

The primary stabilization mechanism involves the scavenging of hydrogen chloride (HCl), which is released from the PVC backbone during thermal stress. mdpi.comiyte.edu.tr The propoxy ligands on the tin atom are reactive towards the acidic HCl. The tin-oxygen bond cleaves to neutralize HCl, forming dimethyltin (B1205294) dichloride and propanol. This reaction is crucial as it removes the HCl that would otherwise catalyze further degradation of the polymer. preprints.org

HCl Scavenging Mechanism

Reactants Products
(CH₃)₂Sn(OCH₂CH₂CH₃)₂ + 2 HCl (CH₃)₂SnCl₂ + 2 HOCH₂CH₂CH₃

Another critical function of organotin stabilizers like this compound is the substitution of labile chlorine atoms within the PVC structure. iyte.edu.tr These labile sites, often allylic chlorides formed during the initial stages of degradation, are weak points that initiate the "zipper-like" elimination of HCl. The organotin alkoxide can exchange its propoxy groups with these labile chlorines on the polymer chain. This process replaces the unstable C-Cl bond with a more stable C-O-Sn linkage, effectively terminating the unzipping reaction and preventing the formation of long, color-inducing polyene sequences.

While organotin mercaptides are often cited for their high efficiency, organotin carboxylates and alkoxides are also effective. seepvcforum.com The stabilization efficiency is related to the lability of the tin-heteroatom bond. The Sn-O bond in this compound is sufficiently reactive to intercept HCl and exchange with labile chlorines, thereby imparting significant thermal stability to the PVC resin.

Carbon-Tin Bond Formation and Transformation Reactions

While this compound is primarily recognized for its role in PVC stabilization, its structure is relevant to the broader context of carbon-tin bond reactions, particularly the palladium-catalyzed Stille coupling.

Stille Coupling Reactions and Stannane Reactivity

The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organostannane with an organic electrophile, typically catalyzed by a palladium complex. wikipedia.org The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

The key step involving the organostannane is transmetalation, where an organic group is transferred from the tin atom to the palladium(II) center. libretexts.org The reactivity of the organostannane is highly dependent on the nature of the organic groups attached to the tin atom. There is a well-established reactivity trend for the preferential transfer of groups from tin in the order: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) > alkyl.

In the case of this compound, the molecule possesses two types of bonds to the tin atom: tin-carbon (Sn-CH₃) and tin-oxygen (Sn-OPr). The bond dissociation energies are a key factor in determining which group, if any, would be transferred during the transmetalation step. Generally, tin-oxygen bonds are significantly stronger and less prone to cleavage than tin-carbon bonds under the conditions of the Stille reaction. uva.es

Relative Bond Dissociation Energies

Bond Type General Bond Dissociation Energy (kcal/mol)
Sn-O ~117
Sn-C (Alkyl) ~70
Sn-Cl ~102
Sn-I ~77

Note: Values are approximate and can vary based on the specific molecule. uva.es

Due to the high strength of the Sn-O bond, the propoxy group is not expected to participate as a transferring group in a standard Stille coupling reaction. Instead, it would be considered a non-transferable or "dummy" ligand. If this compound were to be used in a Stille reaction, the transfer of a methyl group would be mechanistically more plausible, although alkyl groups themselves are generally less readily transferred than sp²-hybridized groups. wikipedia.org

Research into related reactions has shown that tin alkoxides can act as nucleophiles in palladium-catalyzed allylic etherifications, where the alkoxide attacks a π-allyl palladium intermediate. elsevierpure.com This reactivity, however, represents a different mechanistic pathway than the transmetalation in a Stille C-C bond-forming reaction. Therefore, this compound is not a typical or efficient reagent for Stille coupling, as the groups best suited for transfer (vinyl, aryl, etc.) are absent, and the existing propoxy ligands are strongly bound to the tin center.

Advanced Applications in Materials Science and Catalysis

Precursors for Organometallic Polymers with Tailored Properties

Organometallic polymers, which incorporate metal atoms into their backbone, exhibit unique thermal, electronic, and optical properties not found in traditional organic polymers. uobabylon.edu.iq Dialkyltin dialkoxides, such as Dimethyl(dipropoxy)stannane, represent versatile bifunctional monomers for the synthesis of these advanced materials. The reactivity of the tin-alkoxide bonds allows for polycondensation reactions with suitable difunctional organic comonomers.

For instance, reaction with diols or other hydroxyl-terminated molecules can proceed via transesterification, eliminating propanol and forming a repeating -[Sn(CH₃)₂-O-R-O]- backbone. The properties of the resulting organometallic polymer can be tailored by carefully selecting the organic linker (R). Utilizing rigid aromatic diols could lead to polymers with high thermal stability, whereas flexible aliphatic linkers might produce materials with elastomeric properties. The presence of the tin atoms in the polymer chain can impart specific functionalities, including enhanced refractive index, UV resistance, or catalytic activity.

Synthetic Pathways to Nanomaterials Utilizing Organotin Compounds

Organotin compounds, particularly tin(IV) alkoxides, are valuable precursors for the synthesis of tin-containing nanomaterials, most notably tin oxide (SnO₂) nanoparticles, through wet chemical methods like the sol-gel process. nih.gov This pathway offers precise control over particle size, morphology, and purity at relatively low temperatures. researchplateau.com

The sol-gel synthesis using a precursor like this compound would involve two primary steps:

Hydrolysis: The tin-propoxy bonds are hydrolytically cleaved upon the addition of water, often in an alcohol solvent, replacing the propoxy groups with hydroxyl groups.

(CH₃)₂Sn(OCH₂CH₂CH₃)₂ + 2H₂O → (CH₃)₂Sn(OH)₂ + 2CH₃CH₂CH₂OH

Condensation: The resulting dimethyltin (B1205294) dihydroxide intermediates undergo condensation reactions, eliminating water to form Sn-O-Sn bridges. This process continues, building up a three-dimensional network or gel.

Subsequent heat treatment (calcination) of the gel removes the organic methyl groups and completes the conversion to a pure tin oxide nanomaterial. nih.gov By controlling reaction parameters such as pH, precursor concentration, and temperature, the final properties of the SnO₂ nanoparticles can be finely tuned for applications in gas sensors, photocatalysis, and transparent electrodes. rasayanjournal.co.inmdpi.com

Table 1: Comparison of Nanomaterial Synthesis Methods Using Organotin Precursors
Synthesis MethodTypical Precursor TypeKey Process StepsAdvantagesResulting Nanomaterial
Sol-GelTin Alkoxides (e.g., this compound)Hydrolysis, Condensation, CalcinationHigh purity, good homogeneity, mild conditionsSnO₂ nanoparticles
HydrothermalTin Halides (e.g., SnCl₄)Reaction in water at high temperature and pressureHigh crystallinity, control over morphologySnO₂ nanorods, nanowires
Co-precipitationTin Halides (e.g., SnCl₄)Precipitation with a base (e.g., NaOH), washing, calcinationSimple, scalableSnO₂ nanoparticles
Chemical Vapor DepositionOrganotin Halides (e.g., DMTC)Vaporization and thermal decomposition on a substrateHigh-quality thin filmsSnO₂ thin films

Deposition of Tin Oxide Films via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a primary industrial technique for producing high-quality thin films of transparent conducting oxides like tin oxide (SnO₂). researchgate.net Organometallic precursors are essential for this process, and organotin alkoxides such as this compound offer potential advantages over more common halide-based precursors like dimethyltin dichloride (DMTC). researchgate.net

In a CVD process, this compound would be vaporized and transported into a reaction chamber containing a heated substrate. Upon contact with the hot surface, the precursor molecules decompose and react with an oxidizing agent (like oxygen or water vapor) to form a solid SnO₂ film. The organic byproducts (related to the methyl and propoxy groups) are volatile and are removed by the carrier gas flow. The use of alkoxide precursors can be advantageous as they may lead to lower carbon contamination in the final film and potentially allow for lower deposition temperatures compared to their halide counterparts. nih.gov The properties of the resulting tin oxide film, such as its transparency and electrical conductivity, can be precisely controlled by adjusting CVD parameters like substrate temperature, precursor flow rate, and oxidant concentration. researchgate.net

Catalytic Roles in Organic Synthesis Beyond Polymerization

Diorganotin(IV) compounds are well-established as effective Lewis acid catalysts for a variety of important organic reactions, notably in esterification and transesterification processes. gelest.comsemanticscholar.org The catalytic activity of compounds like this compound stems from the ability of the tin center to coordinate with oxygen-containing functional groups, facilitating key bond-forming steps.

Two primary mechanisms are proposed for organotin-catalyzed transesterification:

Lewis Acid Mechanism: The tin atom coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by an alcohol. This mechanism is common for organotin compounds with non-labile ligands like chlorides. lupinepublishers.com

Exchange/Insertion Mechanism: This pathway is more relevant for organotin alkoxides. The catalyst first undergoes an exchange reaction with the incoming alcohol to form a new tin alkoxide intermediate. The ester then coordinates and inserts into the newly formed Sn-O bond, leading to the final transesterified product. rsc.org

These catalytic properties make dialkyltin dialkoxides useful in the synthesis of polyesters, plasticizers, and in various fine chemical applications where mild reaction conditions and high selectivity are required. gelest.com They are also widely used as catalysts in the formation of polyurethanes from isocyanates and polyols. lupinepublishers.com

Table 2: Catalytic Applications of Diorganotin(IV) Compounds
Reaction TypeRole of Organotin CatalystExample SubstratesIndustrial Relevance
TransesterificationActivates ester and/or alcoholAlkyl esters, alcoholsPolyester synthesis, biodiesel production
EsterificationActivates carboxylic acid and alcoholCarboxylic acids, alcoholsProduction of plasticizers, fragrances
Polyurethane FormationCatalyzes reaction of isocyanate and alcoholDiisocyanates, polyolsFoams, coatings, adhesives
Silicone Curing (RTV)Promotes condensation of silanolsHydroxy-terminated silicones, crosslinkersSealants, encapsulants

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal nodes linked by organic bridging ligands. mdpi.com While tin-based MOFs are less common than those based on other metals, they are an emerging area of research. researchgate.net

A molecule like this compound could be integrated into such frameworks in several ways. Although it is not a traditional multitopic linker, its reactive alkoxide groups could undergo reactions to connect to the organic linkers or metal clusters that form the framework's primary structure. For example, it could be used in post-synthetic modification, where a pre-formed MOF containing reactive sites (like free hydroxyl groups on the linkers) is treated with this compound to graft dimethyltin units onto the internal surfaces of the pores. This could alter the framework's properties, such as its selectivity for gas adsorption or its catalytic activity. Alternatively, under specific solvothermal conditions, the compound could hydrolyze in-situ to form tin-oxo clusters that act as the secondary building units (nodes) of the framework.

Surface Chemistry and Adsorption Phenomena of Tin Alkoxides on Hydroxylated Substrates

The surface chemistry of metal oxides is critical for applications in catalysis, sensing, and electronics. Most metal oxide surfaces, such as silica (SiO₂) or alumina (Al₂O₃), are covered with hydroxyl (-OH) groups under ambient conditions. These surface hydroxyls provide reactive sites for chemical modification.

Tin alkoxides, including this compound, can react directly with these hydroxylated surfaces. researchgate.net The reaction involves the cleavage of a tin-alkoxide bond and the formation of a new, covalent tin-oxygen-substrate bond, with the liberation of a propanol molecule.

(Substrate)-OH + (CH₃)₂Sn(OPr)₂ → (Substrate)-O-Sn(CH₃)₂(OPr) + PrOH

This process anchors dimethyltin monopropoxy species to the surface. If a second hydroxyl group is available nearby, a further reaction can occur, grafting the dimethyltin moiety to the surface via two covalent bonds. This ability to chemically modify surfaces is crucial for creating well-defined, single-site heterogeneous catalysts, altering the surface energy of materials, or creating adhesion-promoting layers between inorganic substrates and organic polymer coatings. The nature of the interaction—whether the molecule physisorbs or chemisorbs—depends heavily on the specific surface and the reaction conditions. rsc.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Dimethyl(dipropoxy)stannane, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and reactivity indices. These calculations are fundamental to predicting how the molecule will behave in chemical reactions.

The electronic structure of organotin compounds like this compound is of significant interest. DFT can be used to calculate key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, which can be derived from the conceptual DFT framework, offer a quantitative measure of the molecule's reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors help in rationalizing the behavior of this compound as a Lewis acid and its susceptibility to nucleophilic or electrophilic attack. For instance, the tin atom in dialkyltin dialkoxides is known to be electrophilic, a feature that can be quantified and compared with other related compounds through DFT calculations.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further details on the nature of the bonding within the molecule. For this compound, NBO analysis can quantify the degree of covalent and ionic character in the Sn-C and Sn-O bonds, as well as describe the delocalization of electron density through hyperconjugative interactions.

Table 1: Illustrative Global Reactivity Descriptors for a Series of Dialkyltin Dialkoxides Calculated using DFT

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Electronegativity (χ)Chemical Hardness (η)
Dimethyl(dimethoxy)stannane-9.85-0.159.705.004.85
Dimethyl(diethoxy)stannane-9.70-0.109.604.904.80
This compound -9.65 -0.08 9.57 4.86 4.78
Dibutyl(dipropoxy)stannane-9.60-0.059.554.824.77

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information generated from DFT calculations.

Computational Modeling of Reaction Mechanisms and Intermediates

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating transition states and intermediates, DFT calculations can elucidate detailed reaction mechanisms, providing insights into the kinetics and thermodynamics of the process.

Organotin alkoxides are known to participate in various reactions, including transesterification and as catalysts in polyurethane formation. lupinepublishers.com Computational studies on analogous systems, such as the reaction of trialkyltin alkoxides with isocyanates, have provided a deeper understanding of the catalytic cycle. kisti.re.kr These studies suggest that the reaction proceeds through the formation of an intermediate where the isocyanate coordinates to the tin atom, followed by an insertion reaction. kisti.re.kr A similar mechanistic investigation for this compound could reveal the role of the methyl and propoxy groups in modulating the catalytic activity.

For example, in a hypothetical hydrolysis reaction of this compound, computational modeling could be used to explore different pathways, such as associative or dissociative mechanisms. The calculated activation energies for each step would help in determining the most plausible reaction pathway. The structures of key intermediates, such as penta- or hexa-coordinated tin species, can be optimized and their relative stabilities assessed.

An ab initio computational study on the reaction of organotin enolates, which are structurally related to alkoxides, has shown the importance of coordination at the tin center in influencing the reaction pathway. figshare.com Such studies highlight the power of computational chemistry in revealing subtle mechanistic details that are not easily accessible through experimental means alone. figshare.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations have become a reliable tool for the prediction of spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnsf.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors for each nucleus in a molecule. nih.gov From these tensors, the isotropic shielding constants can be obtained, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, this approach can be used to predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. This predictive capability is particularly valuable for:

Structural Elucidation: By comparing the calculated NMR spectra for different possible isomers or conformers with the experimental spectrum, the most likely structure can be identified.

Signal Assignment: In complex spectra, theoretical calculations can aid in the unambiguous assignment of signals to specific atoms in the molecule.

Understanding Substituent Effects: The influence of the methyl and propoxy groups on the chemical shifts of the tin nucleus and other atoms can be systematically studied.

The accuracy of the predicted NMR chemical shifts is dependent on the choice of the DFT functional and basis set. aps.orgscm.com For heavy elements like tin, relativistic effects can also be significant and may need to be included in the calculations for higher accuracy. scm.com

Table 2: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for this compound

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Deviation (ppm)
Sn-CH₃5.25.50.3
O-CH₂-65.866.20.4
-CH₂-CH₃25.926.10.2
-CH₃10.510.70.2

Note: The data in this table is hypothetical and for illustrative purposes. The calculated values would be obtained from GIAO-DFT calculations.

Elucidation of Structure-Reactivity Relationships through Computational Approaches

By combining the insights from electronic structure calculations and reaction modeling, computational approaches can be used to establish structure-reactivity relationships (SRRs). For a series of related organotin compounds, including this compound, computational studies can help to understand how systematic changes in the molecular structure affect the compound's reactivity.

For instance, by computationally examining a series of dialkyltin dialkoxides with varying alkyl and alkoxy groups, one can correlate calculated properties with experimentally observed reaction rates. The properties that are often considered in such SRR studies include:

Electronic Properties: HOMO-LUMO gap, partial atomic charges (especially on the tin atom), and global reactivity descriptors.

Steric Properties: Parameters such as the buried volume or solid angle of the ligands around the tin center can be calculated to quantify steric hindrance.

A computational study might reveal, for example, that the Lewis acidity of the tin center, as quantified by the partial atomic charge or the LUMO energy, is the primary determinant of the catalytic activity in a particular reaction. Alternatively, steric factors might be found to play a dominant role. These relationships, once established, can be used to rationally design new organotin compounds with tailored reactivity for specific applications. The principles of using data-driven analysis to understand SRRs have been successfully applied in other areas of catalysis and can be extended to organotin chemistry. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.